

The Structure-Activity Relationship of IGF-1R Inhibitor-4: A Technical Guide

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Compound of Interest

Compound Name: IGF-1R inhibitor-4

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This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of **IGF-1R inhibitor-4**, a potent and selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R). This document details the core chemical scaffolds, key functional group modifications, and their impact on inhibitory activity. Furthermore, it outlines the experimental methodologies employed in these SAR studies and visualizes the critical IGF-1R signaling pathway.

Introduction to IGF-1R and Its Inhibition

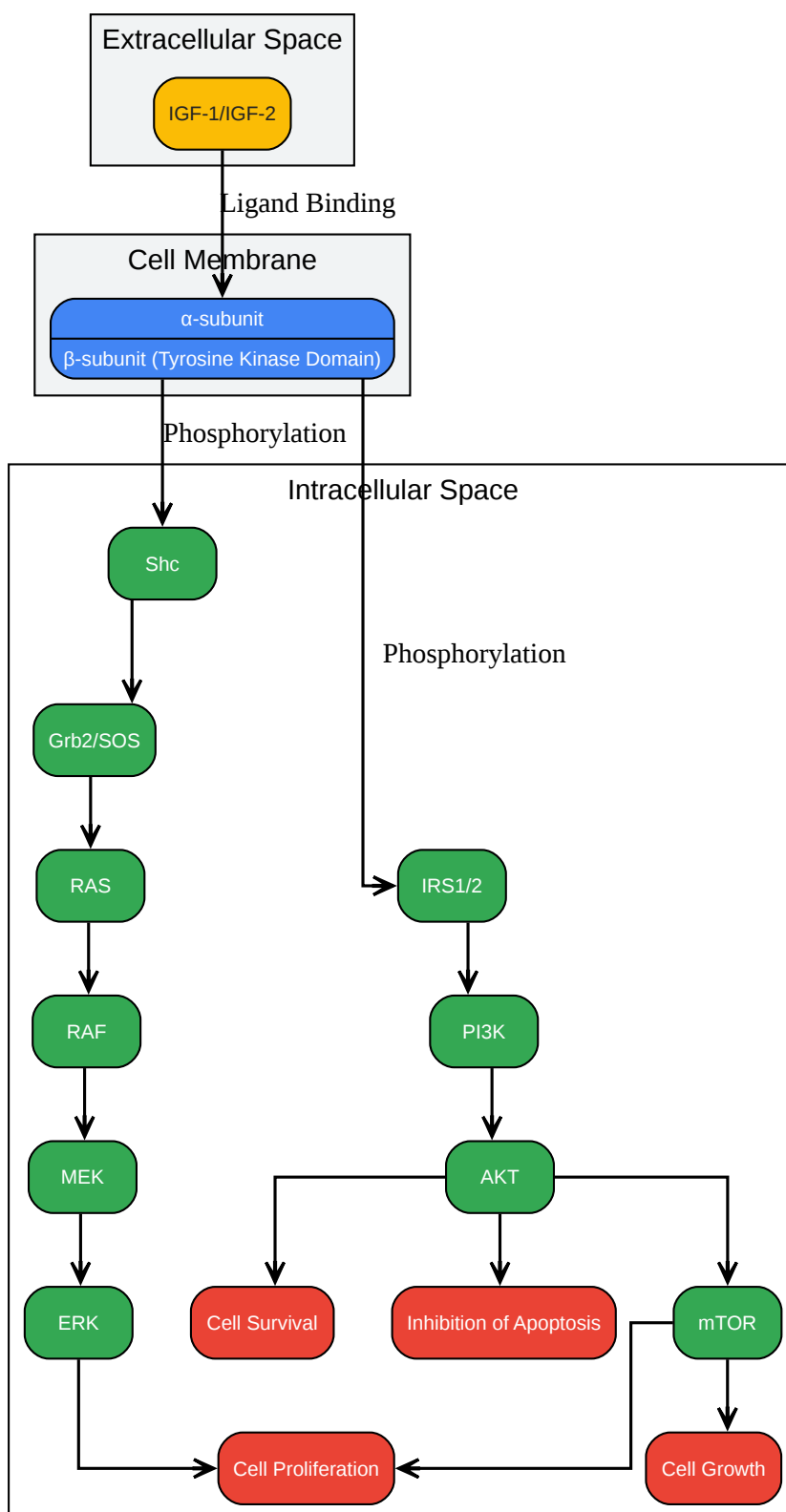
The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a transmembrane receptor tyrosine kinase that plays a crucial role in cell growth, proliferation, differentiation, and survival.^{[1][2]} Upon binding its ligands, IGF-1 and IGF-2, the receptor undergoes autophosphorylation, initiating a cascade of intracellular signaling events.^[1] The two primary signaling pathways activated by IGF-1R are the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway, which is central to cell survival and proliferation, and the RAS/RAF/MEK/ERK (MAPK) pathway, which is also critical for cell proliferation.^{[1][3]}

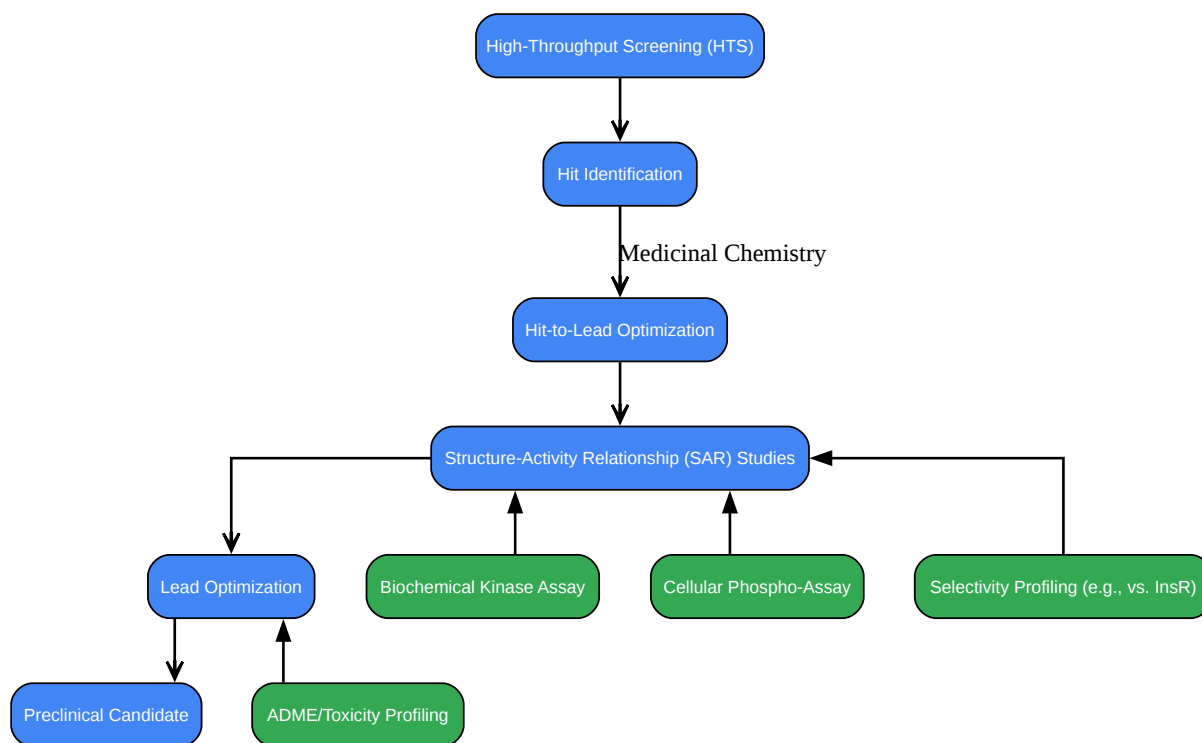
Dysregulation of the IGF-1R signaling pathway is implicated in the development and progression of various cancers, making it an attractive target for therapeutic intervention.^{[4][5]} IGF-1R inhibitors can be broadly categorized into monoclonal antibodies that block ligand binding and small molecule tyrosine kinase inhibitors (TKIs) that interfere with the receptor's enzymatic activity.^[5] "**IGF-1R inhibitor-4**," also identified as compound 22 with CAS number

443097-57-2, belongs to the latter category and has been shown to inhibit IGF-1R activity by 63% at a concentration of 10 μ M.^[6] This guide focuses on the SAR of a series of allosteric indole-based inhibitors, a class to which **IGF-1R inhibitor-4** is structurally related.

The IGF-1R Signaling Pathway

The activation of IGF-1R triggers a complex network of downstream signaling events that are critical for normal cellular function and are often hijacked in cancer. A simplified representation of this pathway is illustrated below.





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